N-(cyclohexylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
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Description
“N-(cyclohexylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also contains a cyclohexylmethyl group and a 2-thienylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the cyclohexylmethyl group, and the attachment of the 2-thienylsulfonyl group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, the cyclohexylmethyl group, a seven-membered ring containing one carbon atom, and the 2-thienylsulfonyl group, a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring, for example, might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Safety and Hazards
properties
IUPAC Name |
N-(cyclohexylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c20-17(18-13-14-5-2-1-3-6-14)15-8-10-19(11-9-15)24(21,22)16-7-4-12-23-16/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFAJCWNBPVQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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